molecular formula C13H11N7O5 B3726376 2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B3726376
M. Wt: 345.27 g/mol
InChI Key: LODIETFAWMFQNI-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, including the formation of the triazole ring and the introduction of nitro and carboximidate groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-3-nitropyridine
  • 3-nitro-2,6-dimethylpyridine
  • 2,6-dimethyl-3-nitrophenylhydrazine

Uniqueness

Compared to similar compounds, 2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O5/c1-7-11(17-16-8(2)13(20(24)25)18(17)15-7)12(21)14-9-4-3-5-10(6-9)19(22)23/h3-6H,1-2H3,(H-,14,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIETFAWMFQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 2
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2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 3
2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 4
2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 5
2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 6
2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

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